beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose Laminaritriose is a trisaccharide consisting of three beta-(1->3)-linked D-glucopyranose units with undefined stereochemistry at the reducing end.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13680731
InChI: InChI=1S/C18H32O16/c19-1-4-7(22)10(25)11(26)17(31-4)34-15-9(24)6(3-21)32-18(13(15)28)33-14-8(23)5(2-20)30-16(29)12(14)27/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16?,17+,18+/m1/s1
SMILES: C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol

beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose

CAS No.:

Cat. No.: VC13680731

Molecular Formula: C18H32O16

Molecular Weight: 504.4 g/mol

* For research use only. Not for human or veterinary use.

beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose -

Specification

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
IUPAC Name (3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol
Standard InChI InChI=1S/C18H32O16/c19-1-4-7(22)10(25)11(26)17(31-4)34-15-9(24)6(3-21)32-18(13(15)28)33-14-8(23)5(2-20)30-16(29)12(14)27/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16?,17+,18+/m1/s1
Standard InChI Key DBTMGCOVALSLOR-OGEYSLCJSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](OC([C@@H]3O)O)CO)O)CO)O)O)O)O)O
SMILES C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Introduction

Chemical Structure and Nomenclature

β-D-Glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-D-glucopyranose is a linear trisaccharide composed of three β-D-glucose units connected by two β-(1→3) glycosidic linkages. This compound is also referred to as 1,3-β-D-oligoglucan or β-(1→3)-D-glucotriose . Its structure is distinct from branched oligosaccharides like laminaritriose, which may include mixed β-(1→3) and β-(1→6) linkages .

Key Structural Features

  • Monosaccharide Composition: Three β-D-glucose residues.

  • Linkages: Two β-(1→3) glycosidic bonds between adjacent glucose units.

  • Anomeric Configuration: All β-anomeric configurations at the reducing and non-reducing ends.

Physical and Chemical Properties

The compound’s properties are inferred from related β-(1→3)-glucans and oligosaccharides:

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₃₂O₁₆
Molecular Weight504.4 g/mol
Synonymsβ-(1→3)-D-glucotriose, 1,3-β-D-oligoglucan, Glc(b1-3)Glc(b1-3)b-Glc
SolubilityHighly soluble in water; stable in neutral to slightly acidic conditions
StabilityResistant to hydrolysis by α-amylases; susceptible to β-(1→3)-glucanases

Biosynthesis and Enzymatic Production

This trisaccharide is primarily derived from the enzymatic hydrolysis of β-(1→3)-glucans, such as laminarin or curdlan. Key enzymes include:

β-(1→3)-Glucanases

  • Exo-Enzymes: Sequentially cleave terminal glucose units, producing glucose and shorter oligosaccharides.

  • Endo-Enzymes: Hydrolyze internal bonds, yielding di-/trisaccharides .

Example:

Biological and Functional Roles

Antioxidant and Prebiotic Properties

β-(1→3)-Glucans and their oligosaccharides are recognized for bioactive roles:

  • Antioxidant Activity: Scavenge free radicals (e.g., DPPH, ABTS) by donating hydrogen atoms .

  • Prebiotic Potential: Stimulate growth of Bifidobacterium and Lactobacillus species, enhancing gut microbiota diversity .

Immunomodulatory Effects

β-(1→3)-Glucans activate pattern recognition receptors (e.g., Dectin-1), triggering innate immune responses. The trisaccharide may serve as a pathogen-associated molecular pattern (PAMP) in fungal or algal pathogens .

Analytical and Industrial Applications

Enzyme Substrates

Used to study β-glucanase specificity:

EnzymeSubstrate ActivityOutcome
β-(1→3)-GlucanasesHydrolysis of β-(1→3)-D-glucotriose to glucose and laminaribioseEvaluates exo/endo activity
Glycoside HydrolasesTransglycosylation with sugar alcohols (e.g., lyxose)Synthesize hetero-oligosaccharides

Quality Control in Polysaccharide Analysis

  • Saccharide Mapping: Used as an internal standard in CE-LIF (capillary electrophoresis-laser-induced fluorescence) to quantify oligosaccharides from Hericium erinaceus .

  • Structural Elucidation: NMR and mass spectrometry confirm its linear β-(1→3) structure .

Comparative Analysis with Related Oligosaccharides

CompoundStructureLinkagesBiological Relevance
LaminaritrioseGlc(b1-3)Glc(b1-3)Glcβ-(1→3)Algal cell wall component; immune response
β-(1→3)-D-GlucotrioseGlc(b1-3)Glc(b1-3)Glcβ-(1→3)Enzyme substrate; prebiotic
CellobioseGlc(b1-4)Glcβ-(1→4)Cellulose breakdown product; energy source

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate transglycosylation pathways involving β-(1→3)-D-glucotriose as a donor/acceptor.

  • Therapeutic Applications: Explore its role in modulating gut microbiota or enhancing immune responses.

  • Industrial Optimization: Develop cost-effective enzymatic methods for large-scale production.

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